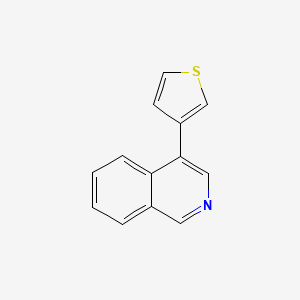

4-(3-Thienyl)isoquinoline

Descripción general

Descripción

“4-(3-Thienyl)isoquinoline” is a compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C13H9NS . It has been studied for its various biological properties.

Synthesis Analysis

The synthesis of isoquinolines and isoquinoline N-oxides has been achieved via a Cu(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . This protocol was performed under simple and mild conditions without organic solvent, additives, or ligands .

Molecular Structure Analysis

The molecular structure of “4-(3-Thienyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The molecular formula is C13H9NS .

Chemical Reactions Analysis

Alkaloids, such as “4-(3-Thienyl)isoquinoline”, are derived from amino acids or from transamination . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Physical And Chemical Properties Analysis

“4-(3-Thienyl)isoquinoline” has a melting point of 198-200°C . Its molecular weight is 211.282 Da .

Aplicaciones Científicas De Investigación

-

Organic and Pharmaceutical Chemistry

- Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are considered as important components of many biologically active products due to diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

- Various methods have been proposed for the synthesis of isoquinoline derivatives, including the use of phthalimide as the raw material and rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .

- The results of these methods have been promising, with the creation of isoquinoline derivatives that have a wide range of biological activities .

-

- 1,2,3,4-tetrahydroisoquinolines (THIQ), a class of isoquinoline alkaloids, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

- Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

- The structural–activity relationship (SAR) and their mechanism of action of these compounds have been studied .

-

Catalyst-free Processes in Water

- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years .

- Some of these methods have been implemented via semi-synthesis or total synthesis .

- These methods often involve the use of phthalimide as the raw material and proceed via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .

-

Biological Properties of 2-thio-containing Pyrimidines

- The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .

- The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

- The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic .

-

Metal Catalysts to Catalyst-free Processes in Water

- Isoquinolines are important components of many biologically active products due to their diverse structures and use as components of anti-cancer, anti-malarial and some other drugs .

- The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists .

- Some of these methods have been implemented via semi-synthesis or total synthesis .

- These methods often involve the use of phthalimide as the raw material and proceed via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives .

-

Preparation and Biological Properties of 2-thio-containing Pyrimidines

- The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed .

- The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

- The literature data analysis shows that the title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic .

Safety And Hazards

Propiedades

IUPAC Name |

4-thiophen-3-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-4-12-10(3-1)7-14-8-13(12)11-5-6-15-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHUZGCWUGZUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Thienyl)isoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)